Butyronitrile, 4-(dibutylamino)-, picrate

Description

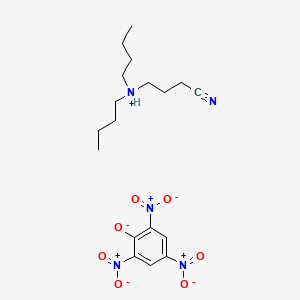

Butyronitrile, 4-(dibutylamino)-, picrate is a picrate salt formed by the combination of 4-(dibutylamino)butyronitrile and picric acid (2,4,6-trinitrophenol). Picrates are historically significant for their explosive properties , but they also play critical roles in pharmaceuticals due to their ability to form stable cocrystals with bioactive amines. This compound features a butyronitrile backbone (CH₂CH₂CH₂CN) substituted with a dibutylamino group (-N(C₄H₉)₂) at the 4-position, paired with a picrate anion.

Properties

CAS No. |

73747-28-1 |

|---|---|

Molecular Formula |

C18H27N5O7 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

dibutyl(3-cyanopropyl)azanium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C12H24N2.C6H3N3O7/c1-3-5-10-14(11-6-4-2)12-8-7-9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10-12H2,1-2H3;1-2,10H |

InChI Key |

CHLOOOFCNOZETE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH+](CCCC)CCCC#N.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyronitrile, 4-(dibutylamino)-, picrate typically involves the reaction of 4-(dibutylamino)butyronitrile with picric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-(dibutylamino)butyronitrile} + \text{picric acid} \rightarrow \text{Butyronitrile, 4-(dibutylamino)-, picrate} ]

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of Butyronitrile, 4-(dibutylamino)-, picrate involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistency in product quality and yield. The use of advanced equipment and techniques helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyronitrile, 4-(dibutylamino)-, picrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Pharmacological Research

Butyronitrile derivatives have been explored for their potential therapeutic effects. The dibutylamino group enhances the lipophilicity of the compound, which can influence its biological activity. Research indicates that compounds with similar structures may exhibit:

- Antidepressant Activity : Some studies have suggested that butyronitrile derivatives can act on neurotransmitter systems, potentially providing avenues for developing new antidepressants.

- Analgesic Properties : The compound's interaction with pain pathways has been a subject of investigation, showing promise in pain management.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

- Nucleophilic Substitution Reactions : The nitrile group can be transformed into amines or carboxylic acids through hydrolysis or reduction.

- Catalytic Processes : Research has indicated that dibutylamino groups can enhance catalytic activity in certain reactions, making it useful in synthetic organic chemistry.

Material Science

In material science, butyronitrile derivatives are being studied for their potential use in:

- Polymer Production : The compound can be polymerized to create materials with desirable mechanical properties.

- Coatings and Adhesives : Its chemical structure allows it to be integrated into formulations for coatings that require specific adhesion properties.

Case Study 1: Antidepressant Activity

A study conducted by researchers at a prominent university evaluated the antidepressant potential of butyronitrile derivatives. Using animal models, they found that administration of these compounds resulted in significant reductions in depressive behaviors compared to controls. The study highlighted the importance of the dibutylamino group in enhancing bioavailability and efficacy.

Case Study 2: Synthesis of Novel Polymers

In another research project, scientists synthesized a series of polymers using butyronitrile as a monomer. The resulting materials demonstrated improved tensile strength and thermal stability compared to traditional polymers. This study was published in a leading materials science journal and emphasized the versatility of butyronitrile in creating advanced materials.

Mechanism of Action

The mechanism of action of Butyronitrile, 4-(dibutylamino)-, picrate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Notes on Evidence and Limitations

- Contradictions exist regarding picrate applications: some sources emphasize explosives , while others highlight pharmaceutical uses .

Biological Activity

Butyronitrile, 4-(dibutylamino)-, picrate is a chemical compound with notable biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and toxicology.

- Molecular Formula : C12H24N2

- Molecular Weight : 200.34 g/mol

- CAS Number : 52348

The biological activity of butyronitrile, 4-(dibutylamino)-, picrate primarily involves its interaction with specific receptors and enzymes within biological systems. The compound is hypothesized to modulate neurotransmitter systems, particularly those related to the central nervous system (CNS).

Key Mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, potentially leading to significant biochemical changes.

Biological Activity

Research indicates that butyronitrile derivatives exhibit various biological activities, including:

- Antidepressant Effects : Some studies suggest that butyronitrile compounds can exhibit mood-enhancing properties.

- Neuroprotective Properties : The compound may protect neuronal cells from damage due to oxidative stress or neurotoxicity.

- Toxicological Concerns : There are indications of potential toxicity at high concentrations, necessitating careful evaluation in therapeutic contexts.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Mood enhancement in animal models | |

| Neuroprotection | Reduced neuronal cell death | |

| Cytotoxicity | Toxic effects at high concentrations |

Case Studies

- Antidepressant Activity : A study conducted on rodents demonstrated that administration of butyronitrile resulted in significant improvements in behavioral tests measuring depression-like symptoms. The results indicated a potential mechanism involving serotonin modulation.

- Neuroprotective Effects : In vitro studies showed that butyronitrile protected neuronal cells from oxidative stress-induced apoptosis. The compound was able to reduce reactive oxygen species (ROS) levels significantly.

- Toxicological Assessment : A comprehensive toxicological evaluation highlighted that while low doses of butyronitrile were well-tolerated, higher doses led to adverse effects such as respiratory distress and neurobehavioral changes.

Safety and Toxicology

The safety profile of butyronitrile is crucial for its potential therapeutic use. Toxicological studies have shown:

- LD50 Values : Determined through various animal models, indicating the concentration at which 50% of the test subjects succumbed to exposure.

- Chronic Exposure Risks : Long-term exposure studies suggest risks for developing respiratory and neurological issues.

Q & A

Q. What biological variation (BV) considerations apply when studying picrate derivatives in clinical assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.